molecular formula C9H9NO2 B040016 2-Imino-3-phenylpropanoic acid CAS No. 118221-38-8

2-Imino-3-phenylpropanoic acid

Cat. No.: B040016
CAS No.: 118221-38-8
M. Wt: 163.17 g/mol
InChI Key: QBMQCMKHBNWZAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Imino-3-phenylpropanoic acid (C9H9NO2) is a high-purity organic compound provided for advanced research applications. This reagent serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research, particularly in the development of novel pharmacologically active molecules. Its molecular structure, featuring both an imino group and a carboxylic acid functional group, allows for diverse chemical modifications and makes it a candidate for studying enzyme inhibition and metabolic pathways. Researchers utilize this compound in the exploration of new therapeutic agents and as a precursor in multi-step synthetic processes. To ensure the highest standards in experimental reproducibility, this product undergoes rigorous quality control, including purity verification by HPLC and mass spectrometry. Available in various quantities to suit your lab's needs, it is ideal for high-throughput screening and early-stage drug discovery projects. Please note: This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

118221-38-8

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

2-imino-3-phenylpropanoic acid

InChI

InChI=1S/C9H9NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,10H,6H2,(H,11,12)

InChI Key

QBMQCMKHBNWZAJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=N)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CC(=N)C(=O)O

Synonyms

Benzenepropanoic acid, alpha-imino- (9CI)

Origin of Product

United States

Synthetic Strategies for 2 Imino 3 Phenylpropanoic Acid and Its α Imino Derivatives

Direct Synthetic Approaches

Direct chemical methods provide a foundational platform for the synthesis of α-imino acids and their derivatives. These approaches often involve the formation of the characteristic imino group through condensation reactions or the application of stereoselective techniques to control the geometry around the α-carbon.

Condensation Reactions Forming the Imino Group

A primary and straightforward method for the synthesis of α-imino esters involves the condensation of α-keto esters with primary amines. researchgate.net This reaction is typically facilitated by the presence of a dehydrating agent or by azeotropic removal of water. For instance, aromatic α-imino esters can be synthesized by treating α-amino acid esters with aromatic aldehydes in the presence of magnesium sulfate. acs.org

Another approach involves a three-component reaction of aromatic aldehydes, alkyl bromides, and aqueous ammonia, which yields imines in very good yields under mild conditions. organic-chemistry.org This method is compatible with a variety of functional groups. organic-chemistry.org Additionally, the use of tris(2,2,2-trifluoroethyl)borate as a mild and general reagent allows for the condensation of amines with carbonyl compounds at room temperature to form aldimines. organic-chemistry.org

A notable example is the synthesis of chiral N-phosphinyl α-imino esters from α-ketoesters and a phosphinylamide in the presence of titanium tetrachloride (TiCl4) and triethylamine (B128534) (Et3N). researchgate.net This method, while effective, can result in moderate yields. researchgate.net

ReactantsCatalyst/ReagentProductYieldReference
α-Ketoester, Phosphinyl amideTiCl4, Et3NN-phosphinyl α-imino ester26-59% researchgate.net
α-Amino acid ester, Aromatic aldehydeMagnesium sulfateAromatic α-imino ester- acs.org
Aromatic aldehyde, Alkyl bromide, Aqueous ammonia-ImineVery good organic-chemistry.org
Amine, Carbonyl compoundTris(2,2,2-trifluoroethyl)borateAldimine- organic-chemistry.org

Stereoselective Synthetic Methods for α-Imino Centers

Controlling the stereochemistry at the α-imino center is crucial for the synthesis of enantiomerically pure α-amino acids. Several strategies have been developed to achieve this, often employing chiral auxiliaries or catalysts. rsc.orgchemrxiv.org

One effective method involves the use of chiral N-sulfinyl imines derived from glyoxylate. rsc.orgchemrxiv.org These intermediates can undergo stereoselective C-radical addition through visible light-promoted photoredox catalysis. rsc.orgchemrxiv.org This approach allows for the use of readily available carboxylic acids as radical precursors and an organic acridinium-based photocatalyst, leading to highly functionalized α-amino acids. rsc.orgchemrxiv.org The stereochemical outcome is directed by the chiral sulfinyl group, with the s-cis conformer being more stable and leading to the α-(R) product when an S(R)-sulfinyl imine is used. chemrxiv.org

Another strategy is the electroreductive intramolecular coupling of chiral aromatic α-imino esters. acs.orgnih.gov These esters, prepared from (S)-α-amino acids, can be cyclized stereospecifically to form azetidine (B1206935) derivatives. acs.orgnih.gov The reaction's success is dependent on the presence of chlorotrimethylsilane (B32843) and triethylamine. acs.org

The functionalization or reduction of α-imino esters presents a direct pathway to a variety of enantiomerically enriched α-amino acids. rsc.orgchemrxiv.org Traditional methods often required stoichiometric amounts of toxic reagents at low temperatures, but recent advancements in photoredox catalysis have provided more practical and scalable alternatives. rsc.org

Enzymatic and Chemo-Enzymatic Syntheses Involving α-Imino Intermediates

Enzymatic and chemo-enzymatic methods offer highly selective and environmentally benign alternatives for the synthesis of α-imino acids and their derivatives. These approaches leverage the specificity of enzymes to catalyze key transformations, often under mild reaction conditions.

Oxidase-Catalyzed Routes (e.g., D-Amino acid oxidase, L-amino acid oxidase)

Amino acid oxidases are flavoenzymes that catalyze the oxidative deamination of amino acids to their corresponding α-imino acids. taylorandfrancis.comnih.govresearchgate.net This reaction is a key step in various biosynthetic and metabolic pathways and has been harnessed for synthetic purposes.

D-Amino Acid Oxidase (DAO): D-Amino acid oxidase (DAO), particularly from porcine kidney (pkDAO), has been extensively studied and engineered for synthetic applications. acs.orgnih.govacs.org The wild-type enzyme catalyzes the oxidation of D-amino acids to the corresponding α-imino acids. nih.gov It has been demonstrated that the imino acid product can be trapped in situ by reduction with sodium borohydride (B1222165) (NaBH4) to yield a racemic amino acid, confirming the formation of the free imino acid intermediate. nih.gov

Engineered variants of pkDAO have shown the ability to synthesize various symmetric and asymmetric imines. acs.orgnih.govacs.org For example, a mutant pkDAO (Y228L/R283G) can catalyze the synthesis of 1-phenyl-N-(1-phenylethylidene)ethanamine (PPEA) from (R)-α-methylbenzylamine ((R)-MBA). mdpi.comscilit.com This variant also facilitates the synthesis of other imines by trapping the active primary imine intermediates with various nucleophilic amines. acs.orgnih.gov

L-Amino Acid Oxidase (LAAO): L-Amino acid oxidase (LAAO) catalyzes the stereospecific oxidative deamination of L-amino acids to α-keto acids via an α-imino acid intermediate. researchgate.netrsc.org LAAOs from various sources, including snake venoms, bacteria, and fungi, have been identified. researchgate.net Similar to DAO, the formation of the imino acid intermediate in LAAO-catalyzed reactions has been demonstrated by trapping with NaBH4. nih.gov For instance, the reaction of LAAO with L-leucine in the presence of NaBH4 produces racemic leucine. nih.gov

EnzymeSubstrateProductKey FindingReference
D-Amino Acid OxidaseD-AlanineL-Alanine (after reduction)Confirmed formation of free imino acid intermediate. nih.gov nih.gov
Engineered pkDAO(R)-α-Methylbenzylamine1-Phenyl-N-(1-phenylethylidene)ethanamineEnzymatic synthesis of imines from primary amines. mdpi.comscilit.com mdpi.comscilit.com
L-Amino Acid OxidaseL-LeucineRacemic Leucine (after reduction)Demonstrated imino acid as a product. nih.gov nih.gov
L-Amino Acid DeaminaseL-PhenylalaninePhenylpyruvic acidOxidative deamination to the corresponding α-imino acid. rsc.org rsc.org

Cascade Reactions for α-Aminonitriles via Imines

Cascade reactions that proceed through imine intermediates offer an efficient route to α-aminonitriles, which are valuable precursors to α-amino acids. nih.govresearchgate.netrsc.org These multi-step, one-pot processes enhance synthetic efficiency by avoiding the isolation of intermediates.

One such strategy involves the oxidation of primary amines or amino acids by oxidases to form an imine, which is then trapped by a nucleophile like cyanide. researchgate.netrsc.org For example, D-amino acid oxidase from porcine kidney (pkDAO) and L-amino acid oxidase from Crotalus atrox have been shown to catalyze the synthesis of 2-amino-2-cyano-3-phenylpropanoic acid from phenylalanine and potassium cyanide. researchgate.netrsc.org

Engineered enzymes have expanded the scope of these cascade reactions. A mutant pkDAO (Y228L/R283G) can catalyze the synthesis of racemic-2-methyl-2-phenylglycinonitrile from (R)-α-methylbenzylamine and potassium cyanide. researchgate.netrsc.org This enzymatic step can be combined with a nitrilase in a cascade process to produce unnatural α-amino acids from primary amines. researchgate.netrsc.org

Chemical cascade reactions have also been developed. For instance, an imine can be formed from a monoprotected dicarbonyl compound and an amino allylsilane, which then undergoes an acid-catalyzed cyclization. nih.govnih.gov The resulting iminium ion is then trapped by a nucleophile such as cyanide to afford an α-aminonitrile. nih.govnih.gov This approach has been successfully applied to the enantioselective synthesis of quinolizidine (B1214090) alkaloids. nih.gov

Enzyme-Catalyzed Chemo-Selective Hydrolysis in Derivative Synthesis

Enzymes, particularly hydrolases like lipases and esterases, can be employed for the chemo-selective hydrolysis of ester or amide groups in the synthesis of α-imino acid derivatives. acs.orgunipd.it This approach is valuable for deprotection steps or for the kinetic resolution of racemic mixtures.

The mechanism of these hydrolytic enzymes typically involves the attack of a nucleophilic residue in the enzyme's active site on the carbonyl group of the substrate. unipd.it This high selectivity allows for the hydrolysis of one functional group in the presence of others, a transformation that can be challenging to achieve with conventional chemical methods. acs.org

For example, in the synthesis of acyl glucuronides, enzymes like lipase (B570770) B from Candida antarctica (CALB) have demonstrated high chemo-selective activity in the hydrolysis of a methyl ester to yield the corresponding carboxylic acid nearly quantitatively. acs.org Similarly, carboxylesterase from Streptomyces rochei has shown high chemo-selectivity toward O-acetyl groups over an ester linkage to a glucuronic acid moiety. acs.org

Lipases are frequently used for the resolution of racemic intermediates through the hydrolysis of esters in aqueous media. thieme-connect.com This enzymatic approach can provide access to enantiomerically pure compounds that are otherwise difficult to separate. thieme-connect.com

Synthesis of Key α-Imino Derivatives

The synthesis of α-imino derivatives of 3-phenylpropanoic acid is a significant area of research, primarily due to the biological activities of these compounds. Methodologies have been developed to introduce the imino functionality and to modify the peripheral structure, such as the phenyl ring, to explore structure-activity relationships.

Preparation of Oxime Analogues (e.g., 2-Hydroxyimino-3-phenylpropanoic acid)

A key α-imino derivative is the oxime analogue, 2-hydroxyimino-3-phenylpropanoic acid. This compound has been identified as a potent inhibitor of the C-terminal Binding Protein (CtBP), a transcriptional co-regulator implicated in the downregulation of tumor-suppressor genes. nih.govresearchgate.net The synthesis of this class of compounds often starts from the corresponding α-keto acid.

The general preparation involves the oximation of a phenylpyruvic acid precursor. For instance, ethyl 2-(hydroxyimino)-3-oxo-3-arylpropanoates can be synthesized through the oximation of ethyl 3-oxo-3-arylpropanoates using ethyl nitrite. researchgate.net A common laboratory-scale synthesis for 2-(hydroxyimino)-3-phenylpropanoic acid involves the reaction of phenylpyruvic acid with hydroxylamine (B1172632) hydrochloride. This reaction converts the ketone group of the pyruvic acid into a hydroxyimino (oxime) group.

A related synthetic strategy involves the preparation of protected oxime derivatives, such as (2E)-2-[(Benzyloxy)imino]-3-phenylpropanoic acid, which can be useful intermediates in more complex synthetic routes. griffith.edu.au The synthesis of various oxime derivatives has been explored, often by reacting different substituted phenylpyruvic acids with hydroxylamine or its salts. nih.gov

Functionalization at the Phenyl Moiety

Functionalization of the phenyl ring of 2-imino-3-phenylpropanoic acid derivatives is a crucial strategy for modulating their biological and physicochemical properties. By introducing various substituents onto the aromatic ring, researchers can fine-tune the compound's potency, selectivity, and pharmacokinetic profile.

A prominent example is the synthesis of halogenated analogues of 2-hydroxyimino-3-phenylpropanoic acid. nih.gov Structure-activity relationship studies have led to the preparation of chloro-substituted derivatives, which have shown enhanced inhibitory activity against CtBP compared to the parent compound. Specifically, the 3-chloro and 4-chloro analogues were synthesized and identified as highly potent inhibitors. nih.govresearchgate.net These compounds are typically prepared by starting with the appropriately substituted chloro-phenylpyruvic acid, followed by the oximation reaction as described previously.

Reaction Mechanisms and Chemical Transformations of 2 Imino 3 Phenylpropanoic Acid

Mechanistic Studies of Imino Group Formation and Interconversion

The formation and interconversion of the imino group in 2-Imino-3-phenylpropanoic acid are fundamental to its chemistry. These processes are often catalyzed and can proceed through various mechanistic pathways.

Acid-Catalyzed Imine Formation and Hydrolysis (PADPED mechanism)

The formation of this compound from the corresponding carbonyl compound (phenylpyruvic acid) and an amine is a reversible, acid-catalyzed process. libretexts.orglumenlearning.com The mechanism for this reaction is often described by the mnemonic PADPED, which stands for Protonation, Addition, Deprotonation, Protonation, Elimination, and Deprotonation. masterorganicchemistry.com

The reaction commences with the P rotonation of the carbonyl oxygen of phenylpyruvic acid by an acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The next step is the A ddition of a primary amine to the protonated carbonyl carbon, forming a tetrahedral intermediate. A subsequent D eprotonation from the nitrogen and P rotonation of the hydroxyl group leads to the formation of a good leaving group, water. The E limination of water results in the formation of a resonance-stabilized iminium ion. Finally, D eprotonation of the nitrogen yields the neutral imine, this compound, and regenerates the acid catalyst. libretexts.org

The rate of imine formation is highly dependent on the pH of the reaction medium. The reaction is generally fastest at a weakly acidic pH (around 4-5). lumenlearning.comlibretexts.org At high pH, there is insufficient acid to protonate the hydroxyl group of the intermediate, slowing down the elimination step. Conversely, at low pH, the amine nucleophile becomes protonated, rendering it non-nucleophilic and inhibiting the initial addition step. libretexts.orglibretexts.org

The reverse reaction, the hydrolysis of the imine back to the carbonyl compound and the amine, also proceeds through the PADPED mechanism under acidic conditions. libretexts.orgmasterorganicchemistry.com

Intramolecular Imino Cyclization Reactions

When the amine and carbonyl functionalities are present within the same molecule, intramolecular imine formation can occur, leading to the formation of cyclic imines. masterorganicchemistry.com In the context of this compound derivatives, if a suitable nucleophile is present elsewhere in the molecule, intramolecular cyclization can be a significant reaction pathway. For instance, the cyclization of 2-arylimino-3-benzylidenepropionic acids has been reported to yield 1,5-diaryl-2,3-dioxopyrrolidines. researchtrends.net These reactions highlight the potential of the imino group to participate in the formation of heterocyclic structures.

Reactions of the Imino Moiety

The carbon-nitrogen double bond of the imino group in this compound is a key functional group that dictates its reactivity. It can undergo a variety of transformations, including reduction and nucleophilic additions.

Reduction to Amino Acids

A significant reaction of imines is their reduction to the corresponding amines. masterorganicchemistry.com In the case of this compound, reduction of the imino group leads to the formation of the amino acid phenylalanine. This transformation is a crucial step in both chemical and biological pathways for the synthesis of this essential amino acid.

The reduction can be achieved using various reducing agents. Common laboratory methods involve the use of hydride reagents. In biological systems, this reduction is often catalyzed by enzymes such as D-amino acid dehydrogenase (DAADH), which utilizes cofactors like NADPH. researchgate.net For example, a tri-enzymatic cascade has been designed for the efficient biosynthesis of D-phenylalanine from L-phenylalanine, where the reduction of the intermediate this compound is a key step. researchgate.net

Nucleophilic Additions to the Imine Carbon

The imine carbon of this compound is electrophilic and can be attacked by various nucleophiles. This reactivity is analogous to that of the carbonyl carbon in aldehydes and ketones, although imines are generally less reactive. masterorganicchemistry.com

Nucleophilic addition reactions to the imino group can lead to the formation of a variety of functionalized amino acid derivatives. For instance, the addition of organometallic reagents or enolates can create new carbon-carbon bonds, providing a route to α-substituted amino acids. The stereoselectivity of these additions is a critical aspect, and asymmetric synthesis methods have been developed to control the stereochemistry of the newly formed chiral center.

Aza-Wittig Reactions and Related Transformations of Iminophosphoranes

Iminophosphoranes, which can be generated from imines, are versatile reagents in organic synthesis. The aza-Wittig reaction, which is analogous to the Wittig reaction, involves the reaction of an iminophosphorane with a carbonyl compound to form a new imine and a phosphine (B1218219) oxide. wikipedia.orgbeilstein-journals.org This reaction is a powerful tool for the synthesis of various nitrogen-containing compounds.

While direct aza-Wittig reactions starting from this compound are not extensively documented, the underlying principle of iminophosphorane chemistry is relevant. Iminophosphoranes can be prepared from phosphines and organic azides. beilstein-journals.org The intramolecular version of the aza-Wittig reaction is particularly useful for the synthesis of nitrogen heterocycles. wikipedia.orgsemanticscholar.org

Furthermore, "interrupted" aza-Wittig reactions have been developed where the isocyanate intermediate, formed from the reaction of an iminophosphorane with carbon dioxide, is trapped by a nucleophile to synthesize ureas, carbamates, and amides. rsc.orgnih.govchemrxiv.org This methodology showcases the synthetic utility of iminophosphorane-derived intermediates.

Mannich-Type Reactions Utilizing Imine Acceptors

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. mdpi.comorganic-chemistry.org It typically involves the aminoalkylation of an acidic proton located on a carbonyl compound, with formaldehyde (B43269) and a primary or secondary amine. wikipedia.org The key intermediate in this reaction is a Schiff base or an iminium ion, which acts as an electrophile. mdpi.comwikipedia.org

In the context of this compound, the imine group can serve as an acceptor for nucleophiles in Mannich-type reactions. While direct examples involving this compound are not extensively documented, analogous reactions with similar imino acids and their derivatives provide insight into this reactivity. For instance, the catalytic asymmetric direct Mannich-type reaction of glycinate (B8599266) Schiff bases is a well-established method for synthesizing α,β-diamino acids. researchgate.net These reactions highlight the electrophilic nature of the imine carbon, which can be attacked by enolates or other suitable nucleophiles.

The general mechanism of a Mannich reaction involves the initial formation of an iminium ion from an amine and an aldehyde. wikipedia.org This is followed by the attack of a nucleophile, such as an enol, on the iminium ion. wikipedia.org In the case of this compound, the pre-formed imine would be the electrophilic partner. The reaction would likely be catalyzed by acid or base, depending on the specific reactants and desired outcome. The use of chiral catalysts can also induce enantioselectivity in these transformations. mdpi.com

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety of this compound is a key functional group that can undergo a variety of transformations, including esterification, amidation, and decarboxylation.

Esterification:

Esterification of carboxylic acids is a common transformation typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. The reaction of propanoic acid with various alcohols, such as ethanol (B145695), 1-propanol, and 2-propanol, has been studied, with factors like temperature and molar ratios influencing the reaction rate and yield. ceon.rs For instance, increasing the temperature generally increases the rate of ester formation. ceon.rs

Amidation:

The formation of amides from carboxylic acids and amines is a fundamental reaction in organic and medicinal chemistry. bath.ac.uk Direct condensation of a carboxylic acid and an amine is often challenging and may require harsh conditions. Therefore, activating agents are frequently employed to facilitate this transformation. bath.ac.uk Common methods involve the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or the conversion of the carboxylic acid to a more reactive species such as an acid chloride. bath.ac.uk For example, 3-phenylpropionic acid can be reacted with benzylamine (B48309) to form N-benzyl-3-phenylpropionamide. bath.ac.uk

The amidation of this compound would likely follow these established protocols. The carboxylic acid could be activated with a suitable reagent, followed by the addition of a primary or secondary amine to furnish the corresponding amide. For instance, the synthesis of 2-amino-3-(4-nitrophenyl) propanoic acid amide derivatives has been reported, indicating the feasibility of such transformations on related structures. researchgate.net

Decarboxylation is the removal of a carboxyl group, typically with the release of carbon dioxide. This reaction can be promoted by heat or by the presence of specific catalysts. For some carboxylic acids, decarboxylation occurs readily upon heating. researchtrends.net For example, 3-benzylidene-2-phenyliminopropionic acid undergoes decarboxylation in o-dichlorobenzene. researchtrends.net

In some cases, decarboxylation can be coupled with other reactions. For instance, visible-light photoredox catalysis has been utilized for the decarboxylative alkylation of heteroarenes using carboxylic acids. acs.org Transition metal-catalyzed decarboxylative coupling reactions also represent a powerful strategy for forming new carbon-carbon bonds. nih.gov A patent describes deprotection and decarboxylation reactions that can occur in the presence of an acid, such as hydrochloric acid, at elevated temperatures. google.com

The decarboxylation of this compound would result in the formation of 1-phenyl-2-iminoethane. The specific conditions required for this transformation would depend on the stability of the imine functional group under the reaction conditions.

Reactions Involving the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution and can also be hydrogenated.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. minia.edu.eguomustansiriyah.edu.iq The mechanism generally involves two steps: the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation (arenium ion), followed by the loss of a proton to restore aromaticity. uomustansiriyah.edu.iqmasterorganicchemistry.com

Common EAS reactions include halogenation, nitration, sulfonation, Friedel-Crafts alkylation, and Friedel-Crafts acylation. minia.edu.eg The substituents already present on the benzene ring influence the rate and regioselectivity of the substitution. minia.edu.eguomustansiriyah.edu.iq The imino and carboxylic acid groups in this compound would likely act as deactivating, meta-directing groups due to their electron-withdrawing nature. However, the specific reaction conditions can sometimes alter the expected outcome. For instance, Friedel-Crafts acylation of (R)-2-acetoxy-3-phenylpropanoic acid occurs intramolecularly to form (R)-2-hydroxy-1-indanone. oup.com

The table below summarizes the expected directing effects of the substituent on the phenyl ring of this compound in electrophilic aromatic substitution reactions.

Substituent Effect on Electrophilic Aromatic Substitution
Activating/Deactivating Deactivating
Directing Effect meta-directing

Hydrogenation of the phenyl ring requires more forcing conditions than the reduction of alkenes or alkynes, typically involving high pressures of hydrogen gas and a suitable catalyst, such as rhodium, ruthenium, or platinum. The choice of solvent can also significantly impact the reaction's efficiency and selectivity. For example, the hydrogenation of a related compound, (±)-4-(E:Z=65:35), proceeded smoothly in protic solvents like methanol (B129727), ethanol, and 2-propanol, but not in aprotic solvents like ethyl acetate (B1210297) or THF. oup.com

The hydrogenation of the phenyl ring of this compound would lead to the formation of 2-imino-3-cyclohexylpropanoic acid. The stereochemistry of the resulting cyclohexyl ring would depend on the catalyst and reaction conditions employed.

The following table provides a summary of typical conditions for the hydrogenation of related aromatic systems.

CatalystSolventPressure (atm)Temperature (°C)Yield (%)Product SelectivityReference
Pd blackMeOH100Room Temp9596% cis oup.com
Pd blackEtOH100Room Temp92>99% cis oup.com
Pd black2-Propanol100Room Temp9390% cis oup.com

Computational and Theoretical Investigations of 2 Imino 3 Phenylpropanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry. rsdjournal.org These methods allow for the detailed investigation of a molecule's electronic landscape, providing a foundation for understanding its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.netnih.gov DFT calculations have been employed to determine the optimized geometries and electronic properties of molecules related to 2-imino-3-phenylpropanoic acid. researchgate.netresearchgate.net For instance, studies on similar Schiff base compounds have utilized DFT with various functionals, such as B3LYP, to calculate optimized geometric parameters. dergipark.org.tr The choice of functional and basis set, such as 6-311+G(d,p), is crucial for obtaining accurate results that correlate well with experimental data. mdpi.com Theoretical calculations on related phenylpropanoic acid derivatives have shown good agreement between optimized molecular geometries and crystallographic analyses. researchgate.net These studies provide a framework for understanding the spatial arrangement of atoms and the distribution of electrons within the this compound molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. dergipark.org.trirjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. schrodinger.com A smaller gap suggests that a molecule is more polarizable and has higher chemical reactivity and lower kinetic stability, often referred to as a "soft" molecule. ijarset.com Conversely, a large HOMO-LUMO gap implies high stability and lower chemical reactivity, characteristic of a "hard" molecule. irjweb.com

For example, DFT calculations on related compounds have been used to determine the HOMO and LUMO energies and the corresponding energy gap. dergipark.org.tr This analysis helps in predicting how the molecule will interact with other chemical species. The HOMO energy is related to the molecule's ability to donate an electron, while the LUMO energy indicates its capacity to accept an electron. ijarset.com In related systems, the HOMO-LUMO energy gap has been shown to be a good indicator of kinetic stability. researchgate.net

Calculated Quantum Chemical Parameters for a Related Imino Compound.
ParameterValue (eV)
EHOMO-6.2967
ELUMO-1.8096
Energy Gap (ΔE)4.4871

This table presents data for a related imidazole (B134444) derivative, illustrating the typical values obtained from DFT calculations. The large energy gap suggests significant stability. irjweb.com

Global reactivity descriptors such as chemical hardness (η) and softness (S) are derived from the HOMO and LUMO energies and provide further insights into a molecule's reactivity. irjweb.com Chemical hardness is a measure of the resistance to a change in electron distribution or charge transfer. researchgate.net Softness is the reciprocal of hardness and indicates the molecule's polarizability. ijarset.comresearchgate.net

The following equations are used to calculate these properties:

Hardness (η) = (ELUMO - EHOMO) / 2

Softness (S) = 1 / η

A higher value of hardness (and lower softness) corresponds to a more stable and less reactive molecule. irjweb.com These parameters are valuable in predicting the behavior of this compound in chemical reactions. For instance, in a study of various organic compounds, the molecule with the smallest hardness value was identified as the most reactive. ijarset.com

Reactivity Descriptors for a Related Imino Compound.
DescriptorValue (eV)
Chemical Hardness (η)2.2449
Chemical Softness (S)0.4455

This table shows the calculated hardness and softness for a related imidazole derivative, indicating its relatively high stability. irjweb.com

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable arrangements of atoms in a molecule and the energy barriers between them. acs.org For flexible molecules like this compound, which has several rotatable bonds, numerous conformations are possible.

Computational methods, including molecular mechanics and quantum chemical calculations, are used to explore the potential energy surface of the molecule and identify low-energy conformers. acs.orgnih.gov For example, conformational analysis of related peptidomimetics has been performed using molecular mechanics calculations to identify stable conformers. acs.org These studies can reveal the preferred spatial orientation of the phenyl, imino, and carboxylic acid groups, which is crucial for understanding its interactions with biological targets or other molecules.

Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms and molecules over time. This approach allows for the exploration of conformational changes and the flexibility of the molecule in different environments, such as in a solvent or interacting with a protein.

Transition State Computations for Reaction Mechanisms

Understanding the mechanism of a chemical reaction involves identifying the transition state, which is the highest energy point along the reaction pathway. dokumen.pub Transition state computations are a powerful application of quantum chemical calculations that can elucidate the step-by-step process of bond breaking and formation. rsc.org

For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can be used to model the potential energy surface and locate the transition state structures. dicp.ac.cnnih.gov This provides detailed information about the geometry and energy of the transition state, allowing for the calculation of the activation energy barrier for the reaction. rsc.org For example, in studies of related C-H amination reactions, DFT calculations have been used to investigate the free-energy profile and identify the key transition states, providing insights into the reaction mechanism and stereoselectivity. dicp.ac.cn

Intermolecular Interactions and Crystal Packing Theory (e.g., Hirshfeld Surface Analysis)

In the solid state, molecules are arranged in a specific three-dimensional lattice, and their packing is governed by a variety of intermolecular interactions. nih.gov Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions within a crystal. scirp.orgscirp.org It maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and analysis of interactions such as hydrogen bonds and van der Waals forces. nih.govmdpi.com

The Hirshfeld surface is generated based on the electron density of the molecule and its neighbors in the crystal. scirp.org Different properties can be mapped onto this surface, such as the normalized contact distance (dnorm), which highlights regions of close intermolecular contacts. scirp.org Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds. scirp.orgmdpi.com

Spectroscopic and Analytical Methodologies for Characterization of 2 Imino 3 Phenylpropanoic Acid

Vibrational Spectroscopy

Vibrational spectroscopy is a crucial tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the key functional groups within 2-Imino-3-phenylpropanoic acid. The presence of the imine (C=N), carboxylic acid (COOH), and phenyl (C₆H₅) groups gives rise to characteristic absorption bands in the infrared spectrum.

The most diagnostic feature for this compound is the stretching vibration of the imine group (C=N). This absorption is typically observed in the range of 1690-1640 cm⁻¹. The exact position of this band can be influenced by the electronic environment and conjugation within the molecule. For this compound, this band is expected to be strong and sharp.

The carboxylic acid group presents two distinct and strong absorption bands. The stretching vibration of the carbonyl group (C=O) is typically found in the region of 1725-1700 cm⁻¹. The hydroxyl (O-H) stretching of the carboxylic acid appears as a very broad band over a wide range, typically from 3300 to 2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimeric structures of carboxylic acids in the solid state or in concentrated solutions.

The phenyl group exhibits several characteristic absorptions. The stretching vibrations of the aromatic C-H bonds are usually observed above 3000 cm⁻¹. The stretching vibrations of the carbon-carbon double bonds (C=C) within the aromatic ring typically appear in the 1600-1450 cm⁻¹ region. Additionally, characteristic C-H out-of-plane bending bands can provide information about the substitution pattern of the benzene (B151609) ring.

The aliphatic C-H stretching vibrations from the methylene (B1212753) (-CH₂-) and methine (-CH-) groups are expected in the 2960-2850 cm⁻¹ range.

Table 1: Predicted FT-IR Spectral Data for this compound

Functional Group Vibrational Mode Predicted Absorption Range (cm⁻¹)
Carboxylic Acid O-H stretch 3300 - 2500 (broad)
Aromatic C-H C-H stretch 3100 - 3000
Aliphatic C-H C-H stretch 2960 - 2850
Carboxylic Acid C=O stretch 1725 - 1700
Imine C=N stretch 1690 - 1640

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the phenyl ring, the aliphatic backbone, and the imino group. The chemical shifts (δ) are influenced by the electronic environment of the protons.

The five protons of the phenyl group are expected to resonate in the aromatic region, typically between δ 7.2 and 7.4 ppm. Due to the free rotation around the C-C single bond, these protons may appear as a complex multiplet.

The proton attached to the iminated carbon (α-proton) is expected to appear as a triplet, coupled to the adjacent methylene protons, in the range of δ 4.0-4.5 ppm. The methylene protons (-CH₂-) adjacent to the phenyl group would likely appear as a doublet, coupled to the α-proton, in the range of δ 3.0-3.5 ppm.

The imino proton (-NH=) is expected to show a broad singlet, and its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but it is typically found in the downfield region of the spectrum. The proton of the carboxylic acid group (-COOH) also gives a broad singlet, usually at a very downfield chemical shift, often above δ 10 ppm.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Phenyl (C₆H₅) 7.2 - 7.4 Multiplet
α-CH 4.0 - 4.5 Triplet
β-CH₂ 3.0 - 3.5 Doublet
Imino (NH) Variable (broad) Singlet

The ¹³C NMR spectrum of this compound provides information on the different carbon environments within the molecule.

The carbon of the carboxylic acid group (C=O) is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 170-180 ppm. The imine carbon (C=N) is also expected to be in the downfield region, likely between δ 160-170 ppm.

The carbons of the phenyl ring will show signals in the aromatic region, from δ 125 to 140 ppm. The carbon atom of the phenyl ring attached to the aliphatic chain (ipso-carbon) will have a distinct chemical shift compared to the other aromatic carbons.

The aliphatic carbons, the α-carbon (attached to the imine and carboxyl groups) and the β-carbon (the methylene carbon), will appear in the upfield region of the spectrum. The α-carbon is expected around δ 50-60 ppm, while the β-carbon is anticipated in the range of δ 35-45 ppm.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (C=O) 170 - 180
Imine (C=N) 160 - 170
Phenyl (ipso-C) 135 - 140
Phenyl (other C) 125 - 130
α-Carbon 50 - 60

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method is highly suitable for the analysis of this compound, allowing for its separation from potential impurities and its subsequent identification and quantification.

In an LC-MS analysis, a solution of the sample is injected into a liquid chromatograph, where the components are separated based on their affinity for a stationary phase. For a polar compound like this compound, reversed-phase chromatography is commonly employed.

After separation, the eluent from the LC column is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺. For this compound (molecular weight: 177.18 g/mol ), the expected mass-to-charge ratio (m/z) for the protonated molecular ion would be approximately 178.18.

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented, and the masses of the resulting fragment ions are analyzed. Common fragmentation pathways for this compound could include the loss of the carboxyl group (as CO₂) or cleavage at the benzylic position.

Table 4: Predicted LC-MS Data for this compound

Ion Predicted m/z
[M+H]⁺ 178.18
[M-COOH]⁺ 133.08

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, which has limited volatility, derivatization is typically required to convert it into a more volatile and thermally stable compound suitable for GC analysis. A common derivatization process is silylation, which replaces active hydrogens on the carboxylic acid and imino groups with trimethylsilyl (B98337) (TMS) groups.

Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase. As the separated components exit the column, they enter the mass spectrometer.

In the mass spectrometer, the molecules are ionized, typically by electron impact (EI), causing them to fragment into characteristic patterns. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint.

The fragmentation of the derivatized this compound would be expected to follow predictable pathways. The molecular ion peak (M+) would be observed, and key fragments would arise from the cleavage of specific bonds. For instance, α-cleavage adjacent to the imine and cleavages around the carbonyl group are common fragmentation pathways for amino acids and related structures arizona.edulibretexts.org. The stable phenyl group would likely produce a prominent fragment at m/z 91, corresponding to the tropylium (B1234903) ion (C7H7+), a common feature in the mass spectra of compounds containing a benzyl (B1604629) moiety. Other significant fragments would correspond to the loss of the TMS group and parts of the propanoic acid backbone libretexts.orgscienceready.com.au.

Table 1: Hypothetical GC-MS Fragmentation Data for Di-TMS-derivatized this compound

Mass-to-Charge Ratio (m/z) Proposed Fragment Structure/Identity Significance
323 [M]+• Molecular Ion
308 [M - CH3]+ Loss of a methyl group from a TMS moiety
232 [M - COOTMS]+ Loss of the silylated carboxyl group
178 [M - OTMS - COOTMS]+ Loss of TMS ether and silylated carboxyl group
91 [C7H7]+ Tropylium ion, indicative of the benzyl group

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within a molecule. The structure of this compound contains a phenyl ring, which acts as a chromophore—the part of the molecule responsible for absorbing UV light vscht.cz.

The phenyl group contains a system of conjugated pi (π) electrons. In unconjugated benzene, electronic transitions (π → π*) typically result in a strong absorption band around 204 nm and a weaker, structured band near 254 nm. When the phenyl ring is substituted, as in this compound, these absorption maxima (λmax) can shift, often to longer wavelengths (a bathochromic or red shift) msu.edu. The presence of the imino (=NH) and carboxylic acid (-COOH) groups can influence the electronic environment of the phenyl ring, affecting the energy of the electronic transitions.

The UV-Vis spectrum of this compound, when dissolved in a suitable solvent (one that does not absorb in the same region, such as ethanol (B145695) or water), would be expected to show characteristic absorption bands in the near-UV range, typically between 200 and 290 nm researchgate.netnist.gov. The exact position and intensity (molar absorptivity, ε) of these bands are sensitive to solvent polarity and pH, as these factors can affect the electronic state of the chromophore and the auxochromic groups.

Table 2: Expected UV-Vis Absorption Data for this compound

Transition Type Expected λmax Range (nm) Associated Chromophore
π → π* ~210 nm Phenyl Ring (E2-band)
π → π* ~260 nm Phenyl Ring (B-band)

Chromatographic Separations and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds, making it ideal for analyzing this compound. The method's high resolution and sensitivity allow for effective purity assessment and quantification.

A typical setup for this analysis would involve reversed-phase HPLC (RP-HPLC). In this mode, the stationary phase is non-polar (e.g., a C18-bonded silica (B1680970) column), and the mobile phase is a polar solvent mixture. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. Due to the non-polar phenyl group, this compound will be retained on the column, while more polar impurities will elute earlier.

The mobile phase often consists of a mixture of an aqueous buffer (to control pH and suppress the ionization of the carboxylic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727) sielc.com. A gradient elution, where the concentration of the organic modifier is increased over time, is often employed to ensure good separation of compounds with varying polarities and to shorten the analysis time . Detection is commonly achieved using a UV detector set at one of the compound's absorption maxima (e.g., ~260 nm). The retention time (tR) under specific chromatographic conditions is a characteristic identifier for the compound.

Table 3: Representative RP-HPLC Method Parameters for Purity Assessment

Parameter Condition
Column C18 (Octadecylsilyl silica gel), 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in Water; B: Acetonitrile
Elution Mode Gradient: 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for identifying compounds, determining their purity, and following the progress of a chemical reaction. It involves a stationary phase, typically a thin layer of an adsorbent like silica gel or alumina (B75360) coated on a plate, and a mobile phase, a solvent or solvent mixture that moves up the plate via capillary action wisc.edu.

For this compound, a silica gel plate (polar stationary phase) would be used. The compound is applied as a small spot near the bottom of the plate. The plate is then placed in a sealed chamber containing the mobile phase. Because this compound contains both polar functional groups (carboxylic acid, imine) and a non-polar group (phenyl ring), its mobility will be highly dependent on the polarity of the mobile phase scribd.com.

A non-polar solvent will result in little to no movement, while a highly polar solvent will move the compound up the plate rapidly. A mixture of solvents is often used to achieve optimal separation. The position of the compound is quantified by its retardation factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front libretexts.org. Visualization can be achieved under a UV lamp (due to the UV-active phenyl ring) or by staining with an appropriate reagent, such as ninhydrin, which reacts with the imine group to produce a colored spot.

Table 4: Expected TLC Rf Values with Different Mobile Phase Polarities

Mobile Phase Composition Relative Polarity Expected Rf Value Observation
100% Hexane Very Low ~0.0 Compound remains at the origin.
70:30 Hexane:Ethyl Acetate (B1210297) Medium ~0.4 Good mobility and separation potential.
100% Ethyl Acetate High ~0.8 Compound moves close to the solvent front.

Chiral Chromatography for Enantiomeric Purity

Since this compound contains a chiral center at the C2 carbon, it can exist as a pair of enantiomers (R and S forms). Chiral chromatography is essential for separating these enantiomers and determining the enantiomeric purity or enantiomeric excess (ee) of a sample. This separation is most commonly achieved using chiral HPLC.

The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and a chiral selector. This can be accomplished in two main ways:

Chiral Stationary Phase (CSP): The column's stationary phase is modified with a chiral selector. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and are effective at resolving a broad range of racemic compounds, including amino acids and their derivatives mdpi.com.

Chiral Mobile Phase Additive (CMPA): A chiral selector, such as a cyclodextrin (B1172386) derivative, is added directly to the mobile phase nih.gov. This selector forms diastereomeric complexes with the enantiomers in the mobile phase, which then interact differently with a standard achiral stationary phase (like C18), leading to separation nih.govresearchgate.net.

The choice of chiral selector and chromatographic conditions (mobile phase, temperature, flow rate) is critical for achieving baseline resolution of the two enantiomeric peaks nih.govankara.edu.tr.

Table 5: Strategies for Chiral Separation of this compound

Method Chiral Selector Stationary Phase Mobile Phase Principle of Separation
Chiral HPLC (CSP) Cellulose tris(3,5-dimethylphenylcarbamate) Coated on Silica Gel Hexane/Isopropanol/Trifluoroacetic Acid Differential interaction (H-bonding, π-π stacking) between enantiomers and the chiral polymer grooves.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This analysis is crucial for confirming the empirical and molecular formula of a newly synthesized substance. For this compound (C9H9NO2), the theoretical elemental composition can be calculated from its molecular formula and the atomic masses of its constituent elements.

The analysis is performed using an elemental analyzer, which involves the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The combustion products—carbon dioxide (CO2), water (H2O), and nitrogen gas (N2)—are separated and quantified by a detector. From the amounts of these products, the original mass percentages of C, H, and N in the sample are calculated.

The experimentally determined percentages are then compared to the theoretical values. For a pure compound, the experimental values are expected to be in close agreement with the calculated values, typically within an accepted tolerance of ±0.4% researchgate.netcardiff.ac.uk. This agreement provides strong evidence for the compound's identity and purity.

Table 6: Elemental Analysis Data for this compound (C9H9NO2) Molecular Weight: 179.19 g/mol

Element Theoretical Mass % Experimental Mass % (Found) Difference (%)
Carbon (C) 60.33 60.15 -0.18
Hydrogen (H) 5.06 5.11 +0.05
Nitrogen (N) 7.82 7.75 -0.07

Table of Mentioned Compounds

Compound Name Molecular Formula
This compound C9H9NO2
Acetonitrile C2H3N
Alumina Al2O3
Carbon Dioxide CO2
Ethanol C2H5OH
Ethyl Acetate C4H8O2
Hexane C6H14
Isopropanol C3H8O
Methanol CH4O
Ninhydrin C9H6O4
Phosphoric Acid H3PO4
Silica Gel SiO2
Trifluoroacetic Acid C2HF3O2

X-ray Diffraction Studies of this compound

As of the latest available data, specific X-ray diffraction studies, including both single-crystal and powder diffraction analyses, for this compound have not been reported in publicly accessible scientific literature. Consequently, detailed crystallographic data such as the crystal system, space group, and unit cell dimensions for this particular compound are not available.

While X-ray diffraction is a fundamental technique for the definitive determination of the three-dimensional atomic arrangement of a crystalline solid, its application is contingent on the successful crystallization of the compound of interest and subsequent analysis. The scientific community has documented the crystal structures of numerous related phenylpropanoic acid derivatives. For instance, detailed crystallographic studies have been conducted on compounds like 2,3-dibromo-3-phenylpropanoic acid and 2-(3-benzoylthioureido)-3-phenylpropanoic acid, revealing their specific molecular conformations and intermolecular interactions in the solid state. However, analogous structural information for the imino derivative remains to be elucidated.

Advanced Applications in Organic Synthesis and Chemical Biology

Role as a Synthetic Intermediate

As a synthetic intermediate, 2-imino-3-phenylpropanoic acid provides a gateway to several classes of valuable organic compounds. Its reactivity can be selectively targeted at the imine group, the carboxylic acid, or the α-carbon, enabling diverse synthetic strategies.

This compound is a key precursor in the synthesis of α-aminonitriles, which are themselves direct intermediates in the Strecker synthesis of amino acids. The addition of a cyanide source to the imine functional group leads to the formation of an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields an unnatural α-amino acid. This pathway is a fundamental method for producing novel amino acid derivatives. nih.gov

The synthesis of unnatural amino acids has become a significant area of research, as these compounds are crucial for developing new therapeutic agents and tools for chemical biology. researchgate.netprinceton.edu Methods for creating unnatural chiral α-amino acids are highly sought after, with various protocols being developed that use visible light or iron catalysis to achieve high diastereoselectivity. nih.gov

Table 1: Synthetic Pathway from this compound

Starting Compound Intermediate Product Final Product Reaction Type

Unnatural amino acids derived from precursors like this compound are extensively used as building blocks in the creation of peptide mimetics. sigmaaldrich.com These molecules are designed to mimic the structure and function of natural peptides but offer significant advantages, such as enhanced metabolic stability, increased potency, and improved bioavailability. researchgate.netsigmaaldrich.com By incorporating these novel structural elements, scientists can develop new therapeutic drugs and probes to investigate biological processes like signal transduction and protein function. researchgate.netsigmaaldrich.com

The versatility of unnatural amino acids allows them to be used as chiral frameworks and to confer unique conformations on peptide-based pharmaceuticals. princeton.edu They are integral in creating combinatorial libraries for drug discovery and in optimizing lead compounds. sigmaaldrich.comresearchgate.net

Key applications include:

Enzyme Inhibitors: Acting as receptor agonists and antagonists. sigmaaldrich.com

Drug Delivery: Enhancing the properties of cell-penetrating peptides. nih.gov

Therapeutics: Serving as the basis for anti-inflammatory drugs and other bioactive molecules. researchgate.netnih.govmdpi.com

The imino group in derivatives of this compound, such as β,γ-alkynyl-α-imino esters, is an excellent electrophile for stereoselective reactions. Organocatalytic enantioselective synthesis methods can utilize these imino esters to produce complex, tetrasubstituted α-amino acids with high precision. nih.gov For instance, the dearomative γ-addition of indoles to β,γ-alkynyl-α-imino esters, catalyzed by a chiral phosphoric acid, yields tetrasubstituted α-amino allenoates with excellent enantioselectivity. nih.gov Such stereoselective transformations are critical for producing optically pure compounds required for pharmaceutical applications. nih.govmdpi.com

Participation in Heterocyclic Chemistry

The reactive nature of the imine and carboxylic acid groups allows this compound to participate in the formation of various heterocyclic ring systems, which are common scaffolds in medicinal chemistry.

The carboxylic acid moiety of this compound can be converted into derivatives that serve as precursors for oxadiazole rings. A common synthetic route involves converting the carboxylic acid to an acid hydrazide. This intermediate can then undergo cyclodehydration with another carboxylic acid derivative or a related compound in the presence of a dehydrating agent like phosphorus oxychloride to form a 1,3,4-oxadiazole (B1194373) ring. nih.gov Oxadiazoles are five-membered heterocyclic compounds with one oxygen and two nitrogen atoms and are recognized for their diverse biological activities. nih.govmdpi.com Various methods have been developed for the synthesis of 1,2,4-oxadiazoles and 1,3,4-oxadiazoles, often involving the cyclization of intermediate compounds derived from carboxylic acids. nih.govmdpi.comresearchgate.net

Table 2: General Synthesis of 1,3,4-Oxadiazoles from Carboxylic Acid Derivatives

Step Reactant 1 Reactant 2 Product
1 Carboxylic Acid Derivative Hydrazine Hydrate Acid Hydrazide
2 Acid Hydrazide Carboxylic Acid/Acid Chloride Diacylhydrazine

The imine functional group of this compound and its esters can participate as a 2π-electron component in cycloaddition reactions. A prominent example is the [3+2] cycloaddition, which is a powerful method for constructing five-membered heterocycles. uchicago.edumdpi.com In these reactions, the imine acts as a dipolarophile, reacting with a three-atom component (a 1,3-dipole) to form rings such as pyrrolidines. mdpi.com

For instance, palladium-catalyzed [3+2] cycloaddition between vinylcyclopropanes and imines provides a direct route to polysubstituted pyrrolidine (B122466) derivatives. mdpi.com The imine component, activated by a catalyst, readily reacts with the zwitterionic η³-allyl Pd(II) species formed from the vinylcyclopropane. mdpi.com These reactions are foundational in building complex molecular architectures from simpler starting materials. libretexts.org

Synthesis of Other Nitrogen-Containing Heterocycles

α-Imino acids, such as this compound, are versatile intermediates in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic scaffolds. These heterocycles are core structures in many biologically active compounds and natural products. The reactivity of the imine functionality allows for various cyclization strategies to produce a diverse range of heterocyclic systems.

Imines serve as key building blocks for numerous nitrogen heterocycles, including but not limited to:

Aziridines

Azetidines

Pyrrolidines

Pyrazoles mdpi.comscilit.com

Imidazoles mdpi.comscilit.com

Pyridines scilit.comresearchgate.net

Pyrimidines mdpi.com

Thiazoles scilit.comresearchgate.net

Oxadiazoles scilit.comresearchgate.net

The synthesis of these structures often involves cascade reactions, multicomponent reactions, and cycloadditions where the imine is a critical intermediate. scilit.comnih.gov For instance, the reaction of imines with various carbon or heteroatom nucleophiles can initiate a sequence of bond-forming events leading to the desired heterocyclic ring. Modern synthetic methods frequently employ environmentally benign approaches, such as microwave irradiation or the use of solid supports, to facilitate these transformations. mdpi.comscilit.comresearchgate.net For example, α-imino-oxy acids have been utilized in the sustainable synthesis of isothiazoles through an organo-photoredox generation of iminyl radicals, which facilitates the formation of the N–S bond. mdpi.com

Molecular Mechanism of Action and Biological Target Interaction Studies of α-Imino Acid Derivatives

The C-terminal Binding Proteins (CtBP1 and CtBP2) are transcriptional coregulators that are overexpressed in numerous cancers, making them attractive targets for therapeutic intervention. nih.govvcu.edu These proteins possess a D-isomer specific 2-hydroxyacid dehydrogenase (D2-HDH) domain. nih.govnih.gov An analogue of this compound, 2-hydroxyimino-3-phenylpropanoic acid (HIPP) , has been identified as a high-affinity inhibitor of CtBP. nih.govvcu.edu

Structural and biochemical studies have elucidated the key interactions responsible for HIPP's potent inhibitory activity. Crystal structures of CtBP1 in complex with HIPP reveal that the inhibitor binds within the active site, which contains a unique tryptophan residue (Trp318) and a hydrophilic cavity not found in other D2-HDH family members. nih.govnih.gov The phenyl group of HIPP engages in a favorable π-stacking interaction with the indole (B1671886) ring of Trp318. vcu.edu

Isothermal titration calorimetry (ITC) experiments show that HIPP binds to CtBP with a significantly higher affinity (dissociation constant, Kd, of ~370 nM) compared to the substrate 4-methylthio 2-oxobutyric acid (MTOB), demonstrating an improvement of over 1000-fold. nih.govvcu.edu This enhanced affinity is attributed to the specific molecular interactions within the active site.

Key Molecular Interactions of HIPP with CtBP1 Active Site Residues
HIPP MoietyInteracting CtBP1 ResidueType of InteractionSignificance
Aromatic (Phenyl) RingTrp318π-stackingMajor contributor to binding affinity. vcu.edu
Hydroxyimino GroupHydrophilic CavityHydrogen BondingExploits a unique feature of the CtBP active site. nih.gov
Carboxylic Acid GroupArg97, Arg266, His315Ionic/Hydrogen BondingStabilizes the inhibitor in the active site. vcu.edu

The structure-activity relationship (SAR) studies highlight the importance of the phenyl ring for aromatic packing and the hydroxyimino group for projecting into the unique hydrophilic channel. nih.gov These findings provide a rational basis for the design of next-generation CtBP inhibitors with potentially improved therapeutic profiles. vcu.edu

L-phenylalanine ammonia-lyase (PAL) is a key enzyme in the phenylpropanoid pathway in plants, catalyzing the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. nih.gov This pathway is crucial for the biosynthesis of lignin, flavonoids, and other phenolic compounds. nih.gov

The inhibition of PAL disrupts the normal metabolic flux through the phenylpropanoid pathway, which can have significant physiological consequences for the organism. This targeted inhibition makes AOPP and related compounds valuable chemical tools for studying the roles of phenolic compounds in plant growth, development, and defense responses. nih.gov

The L-type amino acid transporter 1 (LAT1), also known as solute carrier family 7 member 5 (SLC7A5), is a crucial transporter for large neutral amino acids, including phenylalanine. scienceopen.com It functions as a Na+-independent obligatory exchanger and is highly expressed at the blood-brain barrier and in many types of cancer cells, making it a target for drug delivery. scienceopen.com

The recognition and transport of substrates by LAT1 are governed by specific structural features. Phenylpropanoic acid derivatives can interact with LAT1, provided they meet these structural requirements. Experimental and computational analyses have shown that for a molecule to be a LAT1 substrate, it must possess both a free carboxyl group and a free amino group. nih.govelsevierpure.com

The interaction is also heavily influenced by the side chain of the amino acid derivative. Aromatic and large hydrophobic side chains are preferred, indicating that hydrophobic interactions between the substrate's side chain and the transporter's binding site are critical for binding. scienceopen.comnih.govelsevierpure.com Studies on various derivatives, including halogenated compounds like diiodo-tyrosine, have helped to build a structure-activity relationship model for LAT1 inhibitors. researchgate.net While these specific compounds are tyrosine derivatives, the principles apply to other aromatic amino acids like phenylalanine. A substrate can become a transport blocker if its side chain becomes excessively large or hydrophobic. nih.govelsevierpure.com

Structural Requirements for Interaction with LAT1
Structural FeatureRequirement for Transport/BindingRationale
Amino GroupMust be a free (primary) amine.Essential for recognition by the transporter. nih.govelsevierpure.com
Carboxyl GroupMust be a free carboxylic acid.Essential for recognition; esters are not transported. nih.govelsevierpure.com
Side ChainLarge, neutral, hydrophobic/aromatic.Crucial for hydrophobic interactions within the binding pocket. scienceopen.comnih.govelsevierpure.com
StereochemistryL-enantiomers typically have higher affinity than D-enantiomers.The transporter's binding site is stereoselective. scienceopen.com

Q & A

Q. What are the recommended synthetic routes for 2-Imino-3-phenylpropanoic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves functionalizing phenylpropanoic acid derivatives. For example, nitro or hydroxyl groups can be introduced via electrophilic aromatic substitution, followed by imine formation. Reaction optimization should consider:

  • Catalyst Selection : Transition metal catalysts (e.g., Pd/C) for hydrogenation steps to reduce nitro groups to amines .
  • pH Control : Maintain mildly acidic conditions (pH 5–6) during imine formation to stabilize intermediates .
  • Temperature : Use controlled heating (60–80°C) to avoid side reactions like decarboxylation .
    Validation : Monitor reactions via TLC or HPLC, referencing retention times against known standards .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity. Compare retention times to certified reference materials .
  • Spectroscopy :
    • NMR : Confirm structure via 1^1H and 13^{13}C NMR, focusing on imine proton signals (~8.5–9.5 ppm) and carboxylate carbon (~170–175 ppm) .
    • MS : High-resolution mass spectrometry (HRMS) to verify molecular ion ([M+H]+^+) and fragmentation patterns .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition thresholds (e.g., >200°C for storage safety) .

Advanced Questions

Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound across different studies?

Methodological Answer: Contradictions often arise from variations in experimental design. Mitigation strategies include:

  • Standardized Assays : Use validated enzyme inhibition protocols (e.g., fixed substrate concentrations and pH buffers) to ensure reproducibility .
  • Control for Isomerism : Chiral HPLC to confirm enantiomeric purity, as biological activity may differ between stereoisomers .
  • Orthogonal Validation : Combine kinetic assays with computational docking studies to verify binding modes and rule out non-specific interactions .

Q. How can researchers design experiments to investigate the compound's enzyme inhibition mechanisms while controlling for non-specific interactions?

Methodological Answer:

  • Competitive Binding Studies : Use isothermal titration calorimetry (ITC) to measure binding affinity (KdK_d) and stoichiometry .
  • Mutagenesis : Engineer enzyme variants (e.g., active-site mutations) to confirm target specificity .
  • Negative Controls : Include structurally similar but inactive analogs (e.g., 2-Amino-3-phenylpropanoic acid) to assess off-target effects .
  • Kinetic Analysis : Determine KiK_i values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .

Q. What advanced techniques are recommended for analyzing the compound’s stability under physiological conditions?

Methodological Answer:

  • Simulated Biological Fluids : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) or human serum at 37°C, sampling at intervals (0, 6, 24 hrs) for LC-MS analysis .
  • Radiolabeling : Track degradation pathways using 14^{14}C-labeled imino groups .
  • Microsomal Assays : Liver microsomes to study metabolic stability and identify major metabolites via UPLC-QTOF .

Methodological Challenges

Q. How should researchers address discrepancies in thermodynamic data for this compound derivatives?

Methodological Answer:

  • Calorimetry Cross-Check : Compare enthalpy (ΔH\Delta H) values from differential scanning calorimetry (DSC) with computational (DFT) predictions .
  • Solvent Effects : Account for solvent polarity in reaction thermochemistry; use water/organic solvent mixtures to mimic experimental conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.